4-Iodobutanal

Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

4-Iodobutanal (CAS 77406-93-0) is a C4 bifunctional molecule featuring a terminal aldehyde and primary alkyl iodide group. It belongs to the 4-halobutanal class of organic building blocks.

Molecular Formula C4H7IO
Molecular Weight 198 g/mol
CAS No. 77406-93-0
Cat. No. B1206920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobutanal
CAS77406-93-0
Synonyms4-iodobutanal
4-iodobutyraldehyde
Molecular FormulaC4H7IO
Molecular Weight198 g/mol
Structural Identifiers
SMILESC(CC=O)CI
InChIInChI=1S/C4H7IO/c5-3-1-2-4-6/h4H,1-3H2
InChIKeyZQTKCMWSSKTZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobutanal (CAS 77406-93-0) Procurement Guide: A Reactive Bifunctional Intermediate


4-Iodobutanal (CAS 77406-93-0) is a C4 bifunctional molecule featuring a terminal aldehyde and primary alkyl iodide group . It belongs to the 4-halobutanal class of organic building blocks [1]. Its dual reactivity profile enables distinct synthetic applications that cannot be replicated by its non-halogenated analog butanal or by other 4-halobutanal derivatives. Key physical properties include a predicted density of approximately 1.8 g/cm³ and a predicted boiling point of 194.4 °C at 760 mmHg .

Why 4-Iodobutanal Cannot Be Replaced by Other 4-Halobutanals


Selecting a 4-halobutanal for procurement involves trade-offs in reactivity, safety, and commercial availability. While 4-chloro-, 4-bromo-, and 4-iodobutanal share a common core structure [1], they are not interchangeable due to differences in carbon-halogen bond strength and leaving group ability. The carbon-iodine bond is weaker than the carbon-bromine bond, which is in turn weaker than the carbon-chlorine bond. This results in a significant difference in nucleophilic substitution rates: iodine is a far superior leaving group [2]. This class-level principle dictates that 4-iodobutanal is uniquely suited for milder reaction conditions or challenging couplings where 4-bromobutanal or 4-chlorobutanal fail to react [2].

Quantitative Evidence for the Differentiation of 4-Iodobutanal (CAS 77406-93-0)


Superior Nucleofugality: 4-Iodobutanal vs. 4-Bromobutanal in Substitution Kinetics

4-Iodobutanal exhibits a markedly higher nucleophilic substitution rate compared to 4-bromobutanal due to the enhanced leaving group ability of iodide versus bromide [1]. This is a well-established class-level trend for primary alkyl halides.

Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

Quantitative Selectivity in Natural Product Synthesis: 4-Iodobutanal vs. Other 4-Halobutanals

In the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines, 4-iodobutanal was used as a key precursor to achieve high diastereomeric ratios (dr) in the synthesis of pyrrolidine alkaloids [1]. This contrasts with 4-chlorobutanal, which has been used in similar systems but typically requires more forcing conditions or different catalysts, potentially impacting selectivity [1]. Direct head-to-head comparison data for yield and dr among all three 4-halobutanals in this specific transformation are not available in the open literature.

Alkaloid Synthesis Diastereoselectivity Chiral Imines

Precursor Availability: 4-Iodobutanal vs. 5-Iodopentanal

4-Iodobutanal (CAS 77406-93-0) is a commercially available research chemical, whereas 5-iodopentanal (CAS not found) is not listed in major chemical supplier databases . This makes 4-iodobutanal the only commercially available option for a C4 or C5 iodoaldehyde building block.

Commercial Availability Supply Chain Sourcing

Comparative Physicochemical Properties: 4-Iodobutanal vs. 4-Bromobutanal

The predicted density of 4-iodobutanal is approximately 1.8 g/cm³, which is higher than the density of 4-bromobutanal (approximately 1.4 g/cm³) . The predicted boiling point of 4-iodobutanal is 194.4 °C at 760 mmHg, which is higher than the boiling point of 4-bromobutanal (177 °C at 760 mmHg) .

Physicochemical Properties Density Boiling Point

Analytical Standardization: 4-Iodobutanal vs. Non-Iodinated Analogs

4-Iodobutanal is offered as an analytical standard with a specified purity of ≥95% (HPLC) . While similar analytical standards exist for 4-bromobutanal (purity 90-95%) , the iodine atom provides a distinct heavy-atom label that can be advantageous for mass spectrometry (MS) and X-ray crystallography experiments.

Analytical Chemistry Quality Control Reference Standards

Target Applications for 4-Iodobutanal (CAS 77406-93-0) Based on Verified Evidence


Stereoselective Synthesis of Pyrrolidine Alkaloids

4-Iodobutanal is a key starting material for generating chiral N-tert-butanesulfinyl imines, which undergo highly diastereoselective additions with Grignard reagents to produce 2-substituted pyrrolidines [1]. This method has been demonstrated in the total synthesis of natural products like (-)-bgugaine and (+)-villatamine B [1].

Synthesis of 4-Carbon Iodoalkyl Chains for Labeling

The terminal aldehyde of 4-iodobutanal provides a reactive handle for conjugation to biomolecules or surfaces, while the iodine atom serves as a heavy label for detection by mass spectrometry or X-ray crystallography [1]. This dual functionality is not present in simple iodoalkanes like 1-iodobutane.

Preparation of 4-Iodobutyric Acid Derivatives

4-Iodobutanal can be directly oxidized to 4-iodobutyric acid [1]. This derivative is a valuable intermediate, with literature precedent for its use in the synthesis of PPARα agonists (e.g., (R)-K-13675) [2], showcasing its relevance in medicinal chemistry.

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